Human Carbonic Anhydrase II Inhibition: Ki Comparison with 3,4-Dimethylthiazolium Analog and Thiamine
In a direct head-to-head in vitro comparison, 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride exhibited a Ki of 0.085 μM against human carbonic anhydrase II (hCA II), demonstrating 2.7-fold greater potency than 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide (Ki = 0.233 μM) and comparable potency to the clinically used sulfonamide acetazolamide [1]. Against hCA I, the target compound showed Ki = 2.27 μM versus 0.38 μM for the 3,4-dimethyl analog, indicating isoform-selectivity that diverges from the comparator [1]. Against hCA VI, Ki values were 0.593 μM for the target compound and 0.062 μM for the comparator [1].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase isozymes |
|---|---|
| Target Compound Data | hCA I: Ki = 2.27 μM; hCA II: Ki = 0.085 μM; hCA VI: Ki = 0.593 μM |
| Comparator Or Baseline | 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide: hCA I Ki = 0.38 μM; hCA II Ki = 0.233 μM; hCA VI Ki = 0.062 μM; Thiamine: hCA I Ki = 1.19 μM; hCA II Ki = 0.784 μM; hCA VI Ki = 0.094 μM |
| Quantified Difference | hCA II: 2.7-fold more potent than 3,4-dimethyl analog (0.085 vs 0.233 μM); hCA I: 5.9-fold less potent (2.27 vs 0.38 μM); hCA VI: 9.6-fold less potent (0.593 vs 0.062 μM) |
| Conditions | In vitro enzyme inhibition assay using human erythrocyte carbonic anhydrase I, II isozymes and secreted isoenzyme CA VI |
Why This Matters
This isoform-specific potency profile (strongest against hCA II) differentiates procurement selection when experimental designs require hCA II-preferring inhibition rather than pan-isoform activity.
- [1] Özdemir, Z. Ö., Şentürk, M., & Ekinci, D. (2013). Inhibition of mammalian carbonic anhydrase isoforms I, II and VI with thiamine and thiamine-like molecules. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 316-319. View Source
